N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC13632607
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O4 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25) |
| Standard InChI Key | WGHKJYWENWLOMY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s IUPAC name, (E)-N-[2-(5-hydroxy-1H-indol-3-yl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, reflects its intricate structure . Its molecular formula is C₂₀H₁₈N₂O₅, with a molecular weight of 366.4 g/mol . The E (trans) configuration of the α,β-unsaturated carbonyl group distinguishes it from its Z (cis) isomer, cis-Moschamine, which exhibits different steric and electronic properties .
Key Functional Groups:
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Indole core: A 5-hydroxy-substituted indole ring linked to an ethylamide chain.
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Cinnamoyl moiety: A 4-hydroxy-3-methoxyphenyl group conjugated to a propenamide backbone.
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α,β-Unsaturated carbonyl: Critical for electrophilic reactivity and biological interactions .
Spectroscopic Characterization
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UV-Vis: Absorption maxima at 280 nm (indole π→π* transitions) and 320 nm (cinnamoyl conjugation) .
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IR: Peaks at 3433 cm⁻¹ (O-H/N-H stretch), 1651 cm⁻¹ (C=O stretch), and 1602 cm⁻¹ (C=C aromatic) .
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NMR: Distinct signals include δ 7.62 ppm (cinnamoyl vinyl proton, J = 15.8 Hz) and δ 10.82 ppm (indole N-H) .
Biosynthesis and Natural Occurrence
Plant Sources
This compound is primarily isolated from Centaurea species, including Centaurea cyanus (cornflower), where it functions as a secondary metabolite against herbivory . Biosynthesis proceeds via the shikimate pathway:
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Tryptamine synthesis: Decarboxylation of L-tryptophan.
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Cinnamoyl group formation: Hydroxylation and methylation of phenylpropanoids.
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Amide bond formation: Enzyme-catalyzed conjugation by BAHD acyltransferases .
Synthetic Routes
While natural extraction remains the primary source, laboratory synthesis involves:
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Step 1: Preparation of 5-hydroxytryptamine through tryptophan decarboxylation.
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Step 2: Synthesis of 4-hydroxy-3-methoxycinnamic acid via ferulic acid demethylation.
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Step 3: Coupling via Steglich esterification or peptide-coupling reagents (e.g., DCC) .
Biological Activities and Mechanisms
Serotoninergic Modulation
The compound acts as a partial agonist at 5-HT₁A receptors, inhibiting forskolin-stimulated cAMP production by 25% at 10 µM (p < 0.015) . This activity parallels serotonin but with reduced desensitization effects, suggesting utility in mood disorder therapeutics .
Anti-Inflammatory Effects
| Target | Concentration | Inhibition | p-Value |
|---|---|---|---|
| COX-I | 0.1 µM | 58% | < 0.012 |
| COX-II | 0.1 µM | 54% | < 0.014 |
By dual COX-I/II inhibition, the compound reduces prostaglandin E₂ (PGE₂) synthesis, outperforming aspirin in selectivity .
Vascular and Neuroprotective Roles
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Endothelial protection: Pretreatment at 5 µM reduces high glucose-induced VCAM-1 and MCP-1 expression in human aortic endothelial cells by 40–45% .
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Neuroprotection: At 20 µM, it decreases hyperglycemia-induced apoptosis in PC12 cells by 62% via caspase-3/7 inhibition .
Structural Analogs and Activity Relationships
Comparative Analysis of Indole Alkaloids
The E configuration enhances planarity, improving receptor binding affinity over Z analogs .
Therapeutic Applications and Future Directions
Research Gaps and Challenges
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